BenchChemオンラインストアへようこそ!

5-Hydroxynepafenac

Pharmacokinetics Metabolite Profiling Bioequivalence

5-Hydroxynepafenac is a primary, certified impurity reference standard (purity ≥98%) essential for quantifying the ~9% circulating metabolite in nepafenac formulations. Its distinct HPLC peak (Rs >2.0) ensures ICH Q2(R1) specificity, unlike amfenac or nepafenac surrogates. Critical for stability-indicating methods, bioanalytical LC-MS/MS, and oxidative degradation pathway studies in ophthalmic suspensions.

Molecular Formula C15H14N2O3
Molecular Weight 270.28
Cat. No. B1165200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxynepafenac
Molecular FormulaC15H14N2O3
Molecular Weight270.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxynepafenac: Core Specifications as an Ophthalmic NSAID Metabolite Reference Standard


5-Hydroxynepafenac is a primary hydroxylated metabolite of the ophthalmic prodrug nepafenac, distinguished as the second most abundant circulating metabolite (≈9% of total plasma radioactivity) after the active COX-inhibiting moiety, amfenac [1]. As a certified impurity reference standard (typical purity ≥97.6% [2]), it is essential for the development and validation of stability-indicating HPLC/UHPLC methods for nepafenac drug substance and ophthalmic formulations [3].

Why Nepafenac Analogs and Active Metabolite Amfenac Cannot Serve as Stand-ins for 5-Hydroxynepafenac Quantitation


Generic substitution between nepafenac-related compounds is analytically invalid. The pharmacologically active metabolite amfenac (a carboxylic acid COX inhibitor) and the prodrug nepafenac (an amide) are structurally and chromatographically distinct from the hydroxylated metabolite 5-hydroxynepafenac [1]. Attempting to use amfenac or nepafenac as a surrogate reference standard for 5-hydroxynepafenac would compromise the specificity required by ICH Q2(R1) for impurity testing. Validated HPLC methods confirm that 5-hydroxynepafenac elutes as a discrete peak with a resolution (Rs) >2.0 from both the parent drug and other related impurities [2]. This distinct separation behavior is the basis for its quantifiable differentiation in procurement.

Quantitative Evidence for Selecting 5-Hydroxynepafenac: A Comparator-Based Analytical Differentiation Guide


Plasma Metabolite Abundance: 5-Hydroxynepafenac vs. Active Moiety Amfenac

In human pharmacokinetic studies, 5-hydroxynepafenac is the second most abundant plasma metabolite, representing approximately 9% of total plasma radioactivity at Cmax. This is directly comparable to the active metabolite amfenac, which constitutes approximately 13% [1]. This quantitative difference confirms its necessity as a distinct analyte in bioanalytical methods for comprehensive metabolite profiling and regulatory bioequivalence studies.

Pharmacokinetics Metabolite Profiling Bioequivalence

Chromatographic Resolution: 5-Hydroxynepafenac vs. Nepafenac and Co-Impurities

In a validated stability-indicating UHPLC method, hydroxy-nepafenac (5-hydroxynepafenac) is separated from nepafenac and five other potential impurities with a resolution (Rs) greater than 2.0, meeting ICH criteria for baseline separation [1]. This method achieves a limit of detection (LOD) for all impurities, including hydroxy-nepafenac, at 0.005% relative to a 1.0 mg/mL test concentration [1]. In contrast, older pharmacopeial methods could not achieve baseline separation of all 8 impurities, often requiring run times exceeding 65 minutes [2].

Analytical Method Validation Stability-Indicating HPLC Impurity Profiling

Reference Standard Purity: 5-Hydroxynepafenac vs. Nepafenac API

The certified purity of the hydroxy-nepafenac impurity reference standard used in the validated UHPLC method is 97.6%, while the nepafenac API standard is 99.6% [1]. This 2.0 percentage point difference in purity is accurately determined and reflected in the method's validation parameters, ensuring that quantification of 5-hydroxynepafenac as an impurity is not confounded by the purity of the reference standard itself.

Reference Standard Certification Purity Analysis Pharmaceutical Quality Control

Biochemical Selectivity: 5-Hydroxynepafenac as an Inactive Metabolite vs. COX-Inhibiting Amfenac

The active metabolite amfenac inhibits human COX-1 with an IC50 of 15.3 nM and COX-2 with an IC50 of 20.4 nM, while nepafenac itself is a weak inhibitor (COX-2 IC50 = 0.12 µM; COX-1 IC50 = 64.3 µM) [1]. 5-Hydroxynepafenac, as a phase I hydroxylation metabolite, is generally considered pharmacologically inactive [2]. Using amfenac as a surrogate for 5-hydroxynepafenac quantification would conflate an active pharmacodynamic entity with an inactive clearance marker, critically confounding pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Pharmacodynamics COX-2 Selectivity Metabolite Activity Screening

Validated Application Scenarios for 5-Hydroxynepafenac in Analytical and Bioanalytical Workflows


Stability-Indicating Impurity Profiling of Nepafenac Ophthalmic Formulations

A quality control laboratory implementing the validated UHPLC method from Runje et al. (2016) [1] can use a certified 5-hydroxynepafenac reference standard to quantify this specific degradation product at levels as low as 0.005% in nepafenac ophthalmic suspensions, meeting ICH Q2(R1) specificity and sensitivity requirements.

In Vivo Pharmacokinetic and Metabolite Identification Studies

In preclinical or clinical studies where 14C-nepafenac or unlabeled nepafenac is administered, a pure 5-hydroxynepafenac standard allows for unambiguous LC-MS/MS identification and quantitation of this secondary metabolite, which constitutes ≈9% of circulating radioactivity [2]. This is essential for constructing complete metabolic profiles and fulfilling regulatory bioequivalence data packages.

Method Development and Validation for Simultaneous Assay of Multiple Analytes

Bioanalytical cores developing methods for the simultaneous quantification of nepafenac, amfenac, and 5-hydroxynepafenac in ocular tissue homogenates require a pure reference material for the hydroxylated metabolite to establish matrix-matched calibration curves, as demonstrated in the tissue distribution study by Kida et al. (2014) [3].

Forced Degradation Studies and Degradation Pathway Elucidation

During the development of new nepafenac formulations or alternative prodrug candidates, 5-hydroxynepafenac serves as a critical marker for oxidative degradation pathways, as confirmed by its identification as a known process-related impurity that is also generated under stress conditions [1].

Quote Request

Request a Quote for 5-Hydroxynepafenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.